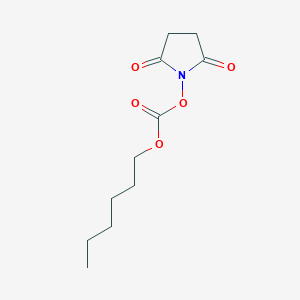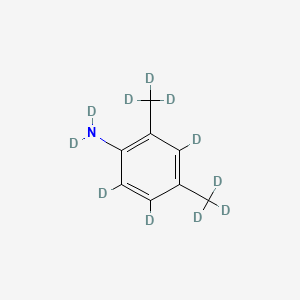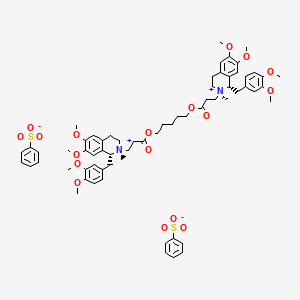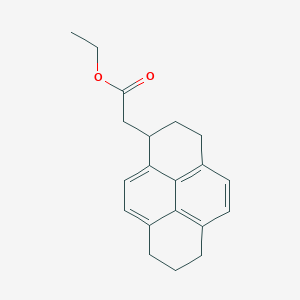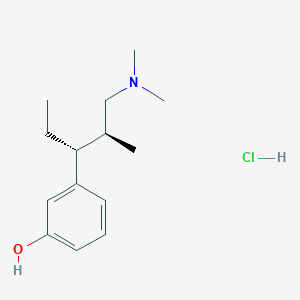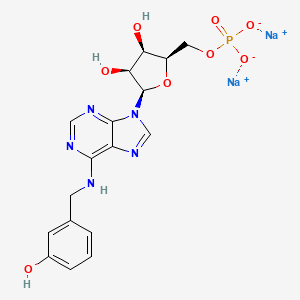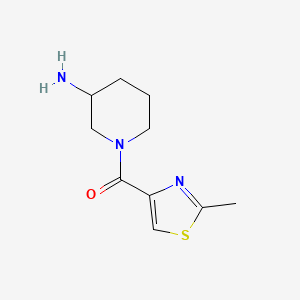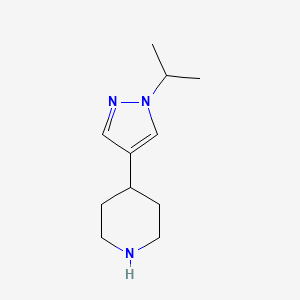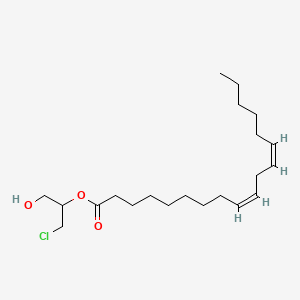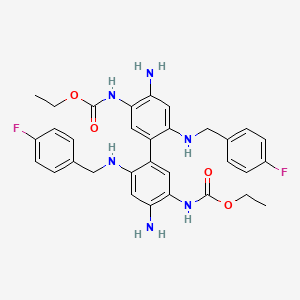
Retigabine 3,3'-Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Retigabine3,3’-Dimer is a derivative of retigabine, a compound known for its anticonvulsant properties. Retigabine, also known as ezogabine, was primarily used as an adjunctive treatment for partial epilepsies in treatment-experienced adult patients. Retigabine3,3’-Dimer, like its parent compound, is of interest due to its potential therapeutic applications and unique mechanism of action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Retigabine3,3’-Dimer typically involves the coupling of two retigabine molecules. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of Retigabine3,3’-Dimer would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Retigabine3,3’-Dimer can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Retigabine3,3’-Dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of dimerization on the properties of retigabine.
Biology: Investigated for its potential effects on neuronal activity and its ability to modulate potassium channels.
Medicine: Explored for its potential therapeutic applications in treating epilepsy and other neurological disorders.
Mécanisme D'action
Retigabine3,3’-Dimer works primarily by activating a certain family of voltage-gated potassium channels in the brain, specifically the KCNQ/Kv7 channels. This mechanism of action is unique among antiepileptic drugs and may hold promise for the treatment of other neurologic conditions, including tinnitus, migraine, and neuropathic pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flupirtine: Chemically similar to retigabine, used mainly for its analgesic properties.
Ezogabine: The parent compound of Retigabine3,3’-Dimer, used as an anticonvulsant.
Uniqueness
Retigabine3,3’-Dimer is unique due to its dimeric structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its monomeric counterparts. This structural difference could potentially enhance its therapeutic efficacy and reduce side effects .
Propriétés
Formule moléculaire |
C32H34F2N6O4 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
ethyl N-[2-amino-5-[4-amino-5-(ethoxycarbonylamino)-2-[(4-fluorophenyl)methylamino]phenyl]-4-[(4-fluorophenyl)methylamino]phenyl]carbamate |
InChI |
InChI=1S/C32H34F2N6O4/c1-3-43-31(41)39-29-13-23(27(15-25(29)35)37-17-19-5-9-21(33)10-6-19)24-14-30(40-32(42)44-4-2)26(36)16-28(24)38-18-20-7-11-22(34)12-8-20/h5-16,37-38H,3-4,17-18,35-36H2,1-2H3,(H,39,41)(H,40,42) |
Clé InChI |
VBWNKGAJVNWJRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C(=C1)C2=CC(=C(C=C2NCC3=CC=C(C=C3)F)N)NC(=O)OCC)NCC4=CC=C(C=C4)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)

![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
